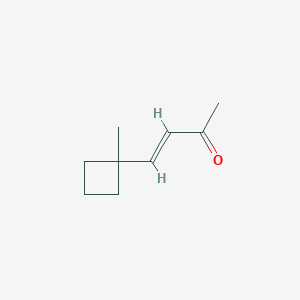
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one is a chemical compound that belongs to the family of chalcones. Chalcones are naturally occurring compounds that have been known to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods, which will be discussed in This paper will also discuss the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one.
Mécanisme D'action
The mechanism of action of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is not fully understood. However, studies have shown that it inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell survival. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various biochemical and physiological effects. It inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been reported to possess anti-microbial and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cell survival. This makes it a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its poor solubility in aqueous solutions, which makes it difficult to use in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on (E)-4-(1-Methylcyclobutyl)but-3-en-2-one. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another future direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, future studies should focus on improving the solubility of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one in aqueous solutions to facilitate its use in in vitro and in vivo experiments.
Méthodes De Synthèse
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a base catalyst such as NaOH or KOH. Another method involves the reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a Lewis acid catalyst such as BF3·Et2O. Both methods have been reported to yield (E)-4-(1-Methylcyclobutyl)but-3-en-2-one in good to excellent yields.
Applications De Recherche Scientifique
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various pharmacological activities. One of the most studied activities is its anti-cancer activity. Studies have shown that (E)-4-(1-Methylcyclobutyl)but-3-en-2-one inhibits the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. (E)-4-(1-Methylcyclobutyl)but-3-en-2-one has also been reported to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess anti-microbial and anti-viral activities.
Propriétés
Numéro CAS |
116815-81-7 |
|---|---|
Nom du produit |
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(E)-4-(1-methylcyclobutyl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+ |
Clé InChI |
CRMSNXKNXNDOHJ-QPJJXVBHSA-N |
SMILES isomérique |
CC(=O)/C=C/C1(CCC1)C |
SMILES |
CC(=O)C=CC1(CCC1)C |
SMILES canonique |
CC(=O)C=CC1(CCC1)C |
Synonymes |
3-Buten-2-one, 4-(1-methylcyclobutyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



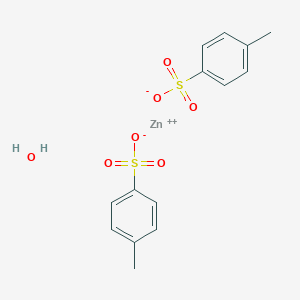
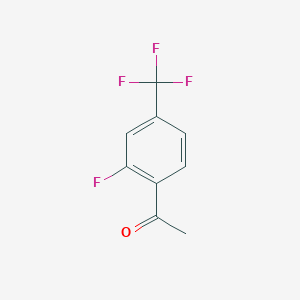
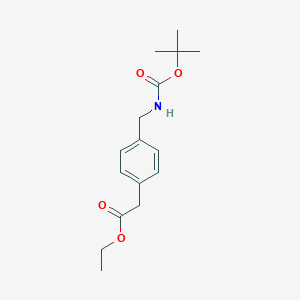
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
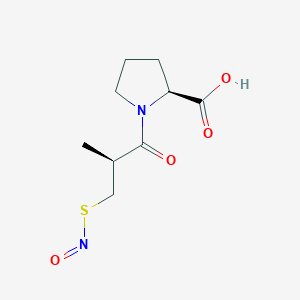
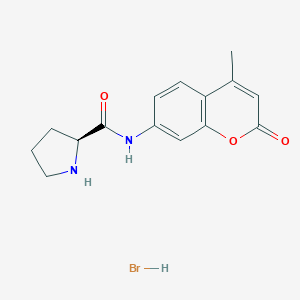
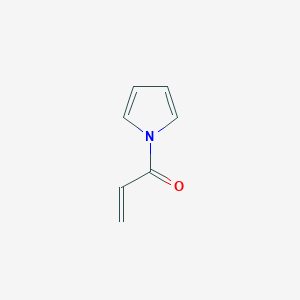
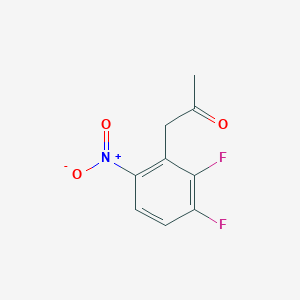
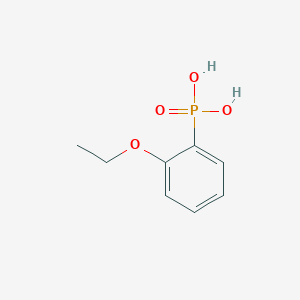
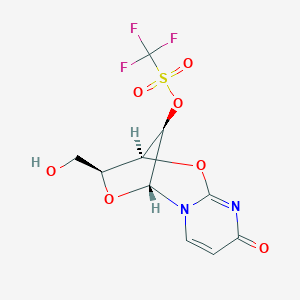
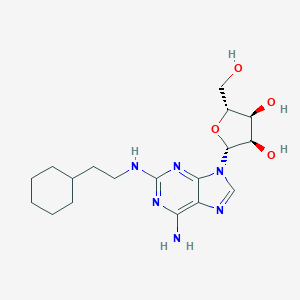
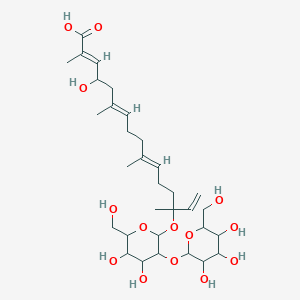
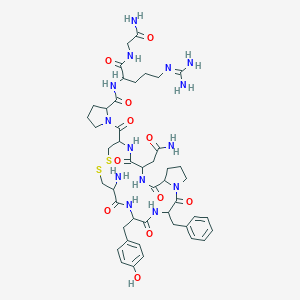
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)